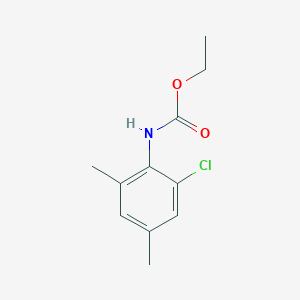
Ethyl 2-chloro-4,6-dimethylphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4,6-dimethylphenylcarbamate, also known as carbaryl, is a widely used insecticide that is used to control pests in agriculture, forestry, and home gardens. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is known for its broad-spectrum activity against a wide range of insects and its ability to persist in the environment for several weeks.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects
Carbaryl has been found to have a range of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes, alter the levels of certain neurotransmitters, and disrupt the normal functioning of the nervous system. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been found to have toxic effects on non-target organisms, such as birds and mammals.
実験室実験の利点と制限
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. It is also easy to apply and can be used in a variety of formulations. However, one of the limitations of Ethyl 2-chloro-4,6-dimethylphenylcarbamate is that it can have toxic effects on non-target organisms, which can affect the results of experiments.
将来の方向性
There are several future directions for research on Ethyl 2-chloro-4,6-dimethylphenylcarbamate. One area of research is focused on developing new formulations of this compound that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of research is focused on developing new insecticides that are more effective and have fewer negative impacts on the environment. Finally, there is a need for more research on the long-term effects of this compound exposure on human health.
合成法
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to form ethyl 2-chloro-4,6-dimethylphenylcarbamate. This chemical reaction is known as the Bhopal process and is widely used in the production of carbamate insecticides.
科学的研究の応用
Carbaryl has been extensively studied in scientific research for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, mites, and beetles. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been studied for its potential use as a molluscicide to control snails and slugs.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
ethyl N-(2-chloro-4,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)13-10-8(3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3,(H,13,14) |
InChIキー |
GXWKMPBPRWVARC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
